molecular formula C12H11ClN2O B13030890 4-Chloro-N-ethylquinoline-3-carboxamide

4-Chloro-N-ethylquinoline-3-carboxamide

Cat. No.: B13030890
M. Wt: 234.68 g/mol
InChI Key: FCVINCAUKZUXMW-UHFFFAOYSA-N
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Description

4-Chloro-N-ethylquinoline-3-carboxamide is a quinoline derivative featuring a chlorine atom at position 4 of the quinoline core, a carboxamide group at position 3, and an ethyl substituent on the amide nitrogen. Quinolines are widely studied for their pharmacological and agrochemical activities, with substituents critically influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-N-ethylquinoline-3-carboxamide

InChI

InChI=1S/C12H11ClN2O/c1-2-14-12(16)9-7-15-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H,14,16)

InChI Key

FCVINCAUKZUXMW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethylquinoline-3-carboxamide typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

    Starting Materials: o-Aminobenzophenone and diethylmalonate.

    Reaction Conditions: Base-catalyzed Friedlander condensation to form ethyl-2-oxoquinoline-3-carboxylate.

    Chlorination: The ethyl-2-oxoquinoline-3-carboxylate is then chlorinated using phosphorus oxychloride (POCl3) to obtain ethyl-2-chloroquinoline-3-carboxylate.

    Amidation: Finally, the ethyl group is replaced with an ethylamine group to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethylquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Scientific Research Applications

4-Chloro-N-ethylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-N-ethylquinoline-3-carboxamide to quinoline derivatives with variations in substituent positions, functional groups, and biological activities.

Substituent Position and Electronic Effects

  • 4-Chloro vs. 6-Chloro Substitution: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) contains a chlorine at position 4, similar to the target compound, but includes a nitro group at position 8 and an ester at position 3. The electron-withdrawing nitro group likely reduces electron density at the quinoline core, affecting reactivity in substitution reactions . 6-Chloro-N-{1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}-2-(4-pyridinyl)quinoline-4-carboxamide (CAS 905211-53-2) features chlorine at position 6 and a pyridinyl group at position 2. The 6-chloro substitution may alter binding interactions compared to 4-chloro derivatives, as seen in insecticidal anthranilic diamides .

Functional Group Variations

  • Carboxamide vs. Oxo Groups: 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide (CAS 947763-45-3) replaces the 3-carboxamide with a 4-oxo group and dimethylamide. N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 369602-87-9) introduces a hydroxyl group at position 4 and an oxo group at position 2, forming a dihydroquinoline structure. These modifications likely improve solubility but reduce aromaticity compared to the fully conjugated quinoline system .

Alkyl and Aryl Substituents

  • N-Ethyl vs. The ethyl group in the target compound may offer a balance between lipophilicity and steric hindrance . N-(3-chloro-4-fluorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide (CAS 352686-97-6) includes a fluorophenyl and ethoxyphenyl group, which could improve membrane permeability in agrochemical applications compared to the simpler ethyl substituent .

Key Data Table: Structural and Functional Comparisons

Compound Name (CAS/ID) Substituents/Positions Functional Groups Notable Properties/Activities References
This compound Cl (4), N-Ethyl (3-carboxamide) Quinoline, carboxamide Theoretical lipophilicity N/A
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (131548-98-6) Cl (4), NO₂ (8), COOEt (3) Quinoline, nitro, ester Electron-deficient core
6-Chloro-N-...carboxamide (905211-53-2) Cl (6), Pyridinyl (2), Pyrazole Quinoline, pyrazole, carboxamide Potential insecticidal activity
3-Chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide (947763-45-3) Cl (3), Oxo (4), N,N-dimethylamide Oxoquinoline, carboxamide Enhanced hydrogen bonding
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide (369602-87-9) Cl (phenyl), OH (4), Oxo (2) Dihydroquinoline, oxo, carboxamide Improved solubility
5a5 (Antibacterial derivative) Morpholino, dimethylamino propyl Quinoline-4-carboxamide Antibacterial (59% yield, 97.6% HPLC)

Discussion of Research Findings

  • Synthetic Accessibility : Compounds like 5a5–5b1 () were synthesized with yields of 54–67%, suggesting that introducing ethyl or similar groups in the target compound is feasible via analogous routes.
  • Biological Implications: The ethyl group in this compound may confer moderate lipophilicity, balancing membrane penetration and solubility, as seen in morpholino derivatives .
  • Agrochemical Potential: Anthranilic diamides with chlorine and carboxamide groups () show insecticidal activity, hinting that the target compound might be optimized for similar applications by modifying substituents .

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